Cas no 54950-11-7 (2-amino-6-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one)

2-Amino-6-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound featuring a pyrimidinone core substituted with an amino group and a pyridinyl moiety. This structure imparts versatility in medicinal and organic chemistry, particularly as a building block for pharmaceutical intermediates. Its pyridine and dihydropyrimidinone functionalities enhance binding affinity in target interactions, making it valuable for drug discovery, especially in kinase inhibition or antiviral research. The compound's stability and synthetic accessibility further support its utility in high-throughput screening and structure-activity relationship studies. Careful handling is advised due to potential reactivity of the amino and carbonyl groups. Analytical methods such as HPLC and NMR confirm purity and structural integrity.
2-amino-6-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one structure
54950-11-7 structure
Product Name:2-amino-6-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one
CAS No:54950-11-7
MF:C9H8N4O
MW:188.186020851135
CID:4033096
PubChem ID:136261300
Update Time:2025-05-19

2-amino-6-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Pyrimidinone, 2-amino-6-(3-pyridinyl)-
    • 2-amino-6-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one
    • 4(3H)-Pyrimidinone, 2-amino-6-(3-pyridinyl)-
    • 2-amino-6-pyridin-3-ylpyrimidin-4(3H)-one
    • 54950-11-7
    • Inchi: 1S/C9H8N4O/c10-9-12-7(4-8(14)13-9)6-2-1-3-11-5-6/h1-5H,(H3,10,12,13,14)
    • InChI Key: NNUASXGCHDIEJA-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C2C=NC=CC=2)N=C(N)N1

Computed Properties

  • Exact Mass: 188.06981089Da
  • Monoisotopic Mass: 188.06981089Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 80.4Ų

2-amino-6-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one Pricemore >>

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Additional information on 2-amino-6-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one

Introduction to 2-Amino-6-(Pyridin-3-yl)-3,4-dihydropyrimidin-4-one (CAS No. 54950-11-7)

2-Amino-6-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one, also known by its CAS number 54950-11-7, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of dihydropyrimidinones and is characterized by its unique structural features, which include an amino group, a pyridine ring, and a dihydropyrimidinone core. These structural elements contribute to its potential biological activities and make it a valuable candidate for various therapeutic applications.

The synthesis of 2-amino-6-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one has been extensively studied, with several methods reported in the literature. One of the most common approaches involves the Biginelli reaction, which utilizes a one-pot multicomponent reaction (MCR) involving an aldehyde, a β-ketoester, and urea or thiourea. This method is highly efficient and can be easily scaled up for large-scale production. Recent advancements in synthetic methodologies have also explored the use of green chemistry principles to minimize environmental impact and improve sustainability.

In terms of its biological activities, 2-amino-6-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one has shown promising results in various preclinical studies. Research has demonstrated its potential as an inhibitor of specific enzymes and receptors, making it a candidate for the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, studies have shown that this compound can selectively inhibit the activity of certain kinases, which are key enzymes involved in cell signaling pathways that are often dysregulated in cancer cells.

One of the key areas of research involving 2-amino-6-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one is its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and Crohn's disease are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Preclinical studies have shown that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential therapeutic agent for managing inflammatory conditions.

Beyond its anti-inflammatory properties, 2-amino-6-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one has also been investigated for its neuroprotective effects. Neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by the progressive loss of neurons and cognitive decline. Research has shown that this compound can protect neurons from oxidative stress and apoptosis, thereby potentially slowing down the progression of these diseases. Additionally, it has been found to enhance cognitive function in animal models, suggesting its potential as a cognitive enhancer.

The pharmacokinetic properties of 2-amino-6-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one have also been studied to understand its behavior in biological systems. Preclinical data indicate that this compound has favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity. These properties make it suitable for further development as a drug candidate. However, more extensive studies are needed to fully characterize its pharmacokinetics in humans.

In conclusion, 2-amino-6-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one (CAS No. 54950-11-7) is a promising compound with diverse biological activities and therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to uncover more about its mechanisms of action and potential applications in treating various diseases.

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